(R)-Darifenacin-d4 synthesis and isotopic labeling
(R)-Darifenacin-d4 synthesis and isotopic labeling
Technical Whitepaper: Strategic Synthesis and Application of (R)-Darifenacin-d4
Executive Summary
This technical guide details the synthesis and validation of (R)-Darifenacin-d4 , the stable isotope-labeled enantiomer of the muscarinic M3 receptor antagonist Darifenacin.[] While the commercial therapeutic (Enablex/Emselex) exists as the (S)-enantiomer, the (R)-enantiomer (distomer) is a critical reference standard for chiral purity profiling and enantioselective pharmacokinetic (PK) studies.[]
This protocol focuses on a convergent synthesis strategy incorporating a tetradeuterated ethyl linker (
Part 1: Retrosynthetic Analysis & Isotopic Strategy
The design of (R)-Darifenacin-d4 relies on the assembly of two key pharmacophores: the diphenylacetamide-substituted pyrrolidine core and the dihydrobenzofuran tail.[]
Isotopic Placement Strategy:
-
Target: (R)-Darifenacin-ethylene-
. -
Label Location: The ethyl bridge connecting the amine and the benzofuran ring.
-
Rationale: Deuterium placement here avoids the acidic
-protons of the amide (risk of H/D exchange) and the aromatic rings (risk of metabolic shifts). The ethylene bridge is chemically inert and metabolically robust.
Stereochemical Control:
-
The chirality is derived entirely from the starting material, (R)-3-pyrrolidinol (or its precursor), ensuring high enantiomeric excess (
) without the need for late-stage chiral resolution.[]
Diagram 1: Retrosynthetic Disconnection (DOT)
Caption: Retrosynthetic breakdown of (R)-Darifenacin-d4 into the chiral pyrrolidine core and the deuterated benzofuran electrophile.
Part 2: Detailed Synthesis Protocol
Phase 1: Synthesis of Fragment B (Deuterated Linker)
Target: 5-(2-Bromoethyl-1,1,2,2-
This phase introduces the isotopic label using Ethylene-d4 oxide (commercially available, >99 atom % D).[]
-
Lithiation:
-
Reagents: 5-Bromo-2,3-dihydrobenzofuran (1.0 eq),
-Butyllithium (1.1 eq), Dry THF. -
Protocol: In a flame-dried flask under Argon, dissolve 5-bromo-2,3-dihydrobenzofuran in anhydrous THF. Cool to -78°C. Add
-BuLi dropwise over 30 mins. Stir for 1 hour to generate the aryllithium species. -
Causality: Low temperature prevents lithium-halogen exchange scrambling and side reactions with the ether functionality.[]
-
-
Deuterated Hydroxyalkylation:
-
Reagents: Ethylene-d4 oxide (1.2 eq),
(catalytic, optional).[] -
Protocol: Bubble Ethylene-d4 oxide gas (or add solution) into the aryllithium mixture at -78°C. Allow to warm slowly to room temperature (RT) over 4 hours.
-
Result: 2-(2,3-dihydrobenzofuran-5-yl)ethanol-
.
-
-
Bromination (Activation):
-
Reagents:
(1.2 eq), (1.2 eq), DCM (Dichloromethane).[] -
Protocol: Dissolve the deuterated alcohol in DCM at 0°C. Add
followed by portion-wise addition of (Appel Reaction). Stir at RT for 2 hours. -
Purification: Silica gel chromatography (Hexane/EtOAc).[][2]
-
Checkpoint:
H-NMR should show the disappearance of the ethyl triplets (approx 2.8 and 3.8 ppm) due to deuteration.[]
-
Phase 2: Synthesis of Fragment A (Chiral Core)
Target: (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide[]
Note: If (R)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine is not commercially available, it is synthesized via:
-
Tosylation: React (R)-N-Boc-3-pyrrolidinol with TsCl/Pyridine.
-
Substitution: React with diphenylacetonitrile anion (generated by NaH).
-
Hydrolysis: Convert nitrile to amide (Polyphosphoric acid or
). -
Deprotection: Remove Boc group (TFA/DCM) to yield the free secondary amine.
Phase 3: Convergent Coupling (The "Click")
Target: (R)-Darifenacin-d4[][3]
-
N-Alkylation:
-
Reagents: Fragment A (1.0 eq), Fragment B (1.1 eq),
(3.0 eq), KI (0.1 eq, catalyst).[] -
Solvent: Anhydrous Acetonitrile (MeCN) or Methyl Ethyl Ketone (MEK).[]
-
Protocol:
-
Suspend Fragment A and
in MeCN. -
Add Fragment B (dissolved in MeCN) and catalytic KI.[]
-
Reflux (80°C) for 12–16 hours under Nitrogen.
-
Monitor by TLC/LC-MS for consumption of the amine.[]
-
-
Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and Water. Dry organic layer (
).[]
-
-
Salt Formation (Hydrobromide):
-
Dissolve free base in Acetone. Add 48% aqueous HBr dropwise at 0°C. Filter the white precipitate.
-
Diagram 2: Synthesis Workflow
Caption: Forward synthesis workflow for (R)-Darifenacin-d4 via convergent N-alkylation.
Part 3: Analytical Validation & Specifications
To ensure the material meets the stringent requirements of a bioanalytical internal standard, the following validation steps are mandatory.
Table 1: Specification Summary
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | HPLC-UV (210 nm) | > 98.0% |
| Isotopic Enrichment | HRMS / | > 99.0 atom % D ( |
| Chiral Purity | Chiral HPLC (Chiralcel OD-H) | > 99% |
| Identity | Absence of ethyl linker protons ( | |
| Mass Shift | LC-MS (ESI+) | [M+H]+ = 431.3 (vs 427.3 for native) |
Self-Validating NMR Check
In the
-
Validation: In (R)-Darifenacin-d4, these signals must be completely silent . Any residual signal here indicates incomplete deuteration or contamination with non-labeled reagents.
Part 4: Bioanalytical Application (LC-MS/MS)
(R)-Darifenacin-d4 is primarily used as an Internal Standard (IS) for the quantification of Darifenacin in human plasma.[] Although the drug is (S), the (R)-d4 enantiomer (if chromatographically unresolved) or the (S)-d4 enantiomer are used.[] If using (R)-d4 as a surrogate for (S)-drug, one must ensure the achiral chromatographic conditions do not separate the enantiomers, or use it specifically for quantifying (R)-impurities.[]
Protocol for Plasma Extraction:
-
Aliquot: 200
L Human Plasma. -
IS Addition: Spike 20
L of (R)-Darifenacin-d4 (100 ng/mL). -
Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) or SPE (HLB cartridges).[]
-
Analysis: LC-MS/MS (MRM Mode).
-
Transition (Native):
427.2 147.1[] -
Transition (IS):
431.2 151.1 (Note: The fragment ion must contain the d4-linker).[]
-
References
-
Pfizer Inc. (1992).[] Process for the preparation of 3-substituted pyrrolidine derivatives.[][5][6][7][8][9] US Patent 5,096,890.[6] Link
-
Srinivas, K., et al. (2009).[10] Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic M3 receptor antagonist.[10] Scientia Pharmaceutica, 77(1), 151-164.[] Link
-
BOC Sciences. rac Darifenacin-[d4] Product Information.[] (Reference for isotopic pattern confirmation).
-
Food and Drug Administration (FDA). (2018).[] Bioanalytical Method Validation Guidance for Industry.[11] (Guidelines for IS usage). Link
-
MedChemExpress. Darifenacin-d4 Datasheet. (Confirmation of d4 commercial standards). Link
Sources
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. prepchem.com [prepchem.com]
- 5. DARIFENACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 7. WO2007076157A2 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]
- 8. Darifenacin synthesis - chemicalbook [chemicalbook.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
